molecular formula C19H17NO3 B7757235 3-(6-methyl-2-phenylchromen-4-ylidene)azaniumylpropanoate

3-(6-methyl-2-phenylchromen-4-ylidene)azaniumylpropanoate

Cat. No.: B7757235
M. Wt: 307.3 g/mol
InChI Key: GOSGAWUBKZVXBL-CAPFRKAQSA-N
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Description

3-(6-methyl-2-phenylchromen-4-ylidene)azaniumylpropanoate is a complex organic compound with a unique structure that includes a chromenylidene group and an azaniumylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methyl-2-phenylchromen-4-ylidene)azaniumylpropanoate typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-phenylchromen-4-one with an appropriate amine, followed by the addition of a propanoic acid derivative. The reaction conditions often require the use of catalysts and specific temperature and pH controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(6-methyl-2-phenylchromen-4-ylidene)azaniumylpropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(6-methyl-2-phenylchromen-4-ylidene)azaniumylpropanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-methyl-2-phenylchromen-4-ylidene)azaniumylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-phenylchromen-4-one: A precursor in the synthesis of 3-(6-methyl-2-phenylchromen-4-ylidene)azaniumylpropanoate.

    2-(6-methyl-2-phenylchromen-4-ylidene)propanedinitrile: Another chromenylidene derivative with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(6-methyl-2-phenylchromen-4-ylidene)azaniumylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-13-7-8-17-15(11-13)16(20-10-9-19(21)22)12-18(23-17)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,21,22)/b20-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSGAWUBKZVXBL-CAPFRKAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=[NH+]CCC(=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)OC(=C/C2=[NH+]\CCC(=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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